molecular formula C17H25NO3 B8113739 tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B8113739
M. Wt: 291.4 g/mol
InChI Key: KOLFROKCTDISHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate: is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(hydroxymethyl)piperidine and tert-butyl 4-bromobenzoate.

    Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxymethyl group of 4-(hydroxymethyl)piperidine reacts with tert-butyl 4-bromobenzoate under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The product is usually purified by recrystallization or column chromatography to obtain tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

Major Products

    Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

    Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The benzoate ester may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

    tert-Butyl 4-(4-(methoxymethyl)piperidin-1-yl)benzoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)14-4-6-15(7-5-14)18-10-8-13(12-19)9-11-18/h4-7,13,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLFROKCTDISHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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